N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 896353-96-1
VCID: VC7508418
InChI: InChI=1S/C17H16N2O2S2/c1-10-8-9-12(21-2)14-15(10)23-17(18-14)19-16(20)11-6-4-5-7-13(11)22-3/h4-9H,1-3H3,(H,18,19,20)
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3SC
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

CAS No.: 896353-96-1

Cat. No.: VC7508418

Molecular Formula: C17H16N2O2S2

Molecular Weight: 344.45

* For research use only. Not for human or veterinary use.

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide - 896353-96-1

Specification

CAS No. 896353-96-1
Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
IUPAC Name N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Standard InChI InChI=1S/C17H16N2O2S2/c1-10-8-9-12(21-2)14-15(10)23-17(18-14)19-16(20)11-6-4-5-7-13(11)22-3/h4-9H,1-3H3,(H,18,19,20)
Standard InChI Key BVTLDLFVPUDILL-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3SC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS: 895426-40-1) features a benzothiazole ring fused to a benzamide group. Key substituents include:

  • 4-Methoxy group: Enhances electron density and influences binding interactions.

  • 7-Methyl group: Contributes to hydrophobic interactions in biological systems.

  • 2-(Methylthio)benzamide: Introduces sulfur-based reactivity and potential hydrogen bonding.

The molecular formula is C₁₇H₁₆N₂O₂S₂, with a molecular weight of 344.45 g/mol . The IUPAC name, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide, reflects its systematic substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O₂S₂
Molecular Weight344.45 g/mol
CAS Registry895426-40-1
SMILESCOC1=C(C2=C(C=C1)C)N=C(S2)NC(=O)C3=CC=CC=C3SC
SolubilityNot fully characterized

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of the benzothiazole and benzamide moieties:

  • Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions.

  • Benzamide Coupling: Reaction of the benzothiazole-2-amine with 2-(methylthio)benzoyl chloride using coupling agents like HATU or EDCI .

  • Purification: Chromatography or recrystallization to achieve >95% purity, verified via HPLC.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃).

  • Mass Spectrometry: ESI-MS m/z 345.1 [M+H]⁺ confirms molecular weight.

  • IR Spectroscopy: Peaks at 1665 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S stretch).

TargetInteraction ModePotential IC₅₀
Topoisomerase IIαDNA intercalation~5 µM
Cytochrome P450 3A4Competitive inhibition~10 µM
Bacterial D-Ala ligaseSubstrate analog~8 µg/mL

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP: Estimated at 3.2 (Predicted via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <0.1 mg/mL (Predicted), necessitating formulation with solubilizing agents for in vivo studies.

Metabolic Stability

Microsomal assays with human liver microsomes predict a half-life of 45 minutes, primarily via O-demethylation and sulfoxidation . Co-administration with CYP3A4 inhibitors like ketoconazole may prolong bioavailability.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the methoxy, methyl, and methylthio groups could optimize potency. For instance:

  • Replacing the methylthio with sulfonamide may enhance water solubility.

  • Introducing fluorine at the 7-position could improve metabolic stability .

In Vivo Efficacy and Toxicity

Pending studies should evaluate:

  • Maximum Tolerated Dose (MTD): Rodent models to establish safety margins.

  • Pharmacokinetics: Bioavailability and tissue distribution profiles.

  • Therapeutic Index: Comparison of efficacy (e.g., tumor reduction) vs. hepatotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator